InChI=1S/C15H18N2O4/c1-15(2,3)21-14(20)16-8-9-17-12(18)10-6-4-5-7-11(10)13(17)19/h4-7H,8-9H2,1-3H3,(H,16,20)
. The Canonical SMILES is CC(C)(C)OC(=O)NCCN1C(=O)C2=CC=CC=C2C1=O
.
tert-Butyl (2-(1,3-dioxoisoindolin-2-yl)ethyl)carbamate is typically a white solid at room temperature. It is generally soluble in organic solvents like dichloromethane, chloroform, and dimethylformamide, while its solubility in water is limited. Detailed data on specific physical and chemical properties, such as melting point, boiling point, and spectral characteristics, may require further experimental investigation.
CAS No.: 108418-13-9
CAS No.: 505-75-9
CAS No.: 602-29-9
CAS No.: 610-25-3
CAS No.: 88847-11-4
CAS No.: 290299-12-6